![molecular formula C7H15NO2S B6270674 cycloheptanesulfonamide CAS No. 1250372-68-9](/img/no-structure.png)
cycloheptanesulfonamide
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Description
Cycloheptanesulfonamide is a chemical compound with the molecular formula C7H15NO2S . It is a type of sulfonamide, a group of compounds known for their various applications, particularly in medicine .
Molecular Structure Analysis
The molecular structure of cycloheptanesulfonamide can be determined using techniques such as X-ray crystallography and electron diffraction . These techniques allow for the determination of three-dimensional molecular structures, even from microcrystals .
Mechanism of Action
Target of Action
Cycloheptanesulfonamide, like other sulfonamides, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
Sulfonamides, including cycloheptanesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from being utilized for the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by cycloheptanesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, cycloheptanesulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the folic acid synthesis pathway leads to a halt in bacterial DNA synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides generally exhibit good oral bioavailability and are widely distributed throughout the body . They are primarily excreted in the urine, either unchanged or as metabolites . Factors such as age, sex, and renal function can influence the pharmacokinetics of sulfonamides .
Result of Action
The primary result of cycloheptanesulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, cycloheptanesulfonamide effectively halts the proliferation of bacteria . This makes it a valuable tool in the treatment of bacterial infections .
Action Environment
The action of cycloheptanesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can lead to drug-drug interactions, altering the pharmacokinetics and efficacy of cycloheptanesulfonamide .
properties
{ "Design of the Synthesis Pathway": "The synthesis of cycloheptanesulfonamide can be achieved through a multistep process involving the reaction of a suitable starting material with various reagents and catalysts.", "Starting Materials": [ "Cycloheptene", "Sulfuric acid", "Sodium hydroxide", "Ammonia" ], "Reaction": [ "Step 1: Cycloheptene is reacted with sulfuric acid to form cycloheptanesulfonic acid.", "Step 2: The cycloheptanesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt of cycloheptanesulfonic acid.", "Step 3: The sodium salt of cycloheptanesulfonic acid is then reacted with ammonia to form cycloheptanesulfonamide." ] } | |
CAS RN |
1250372-68-9 |
Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.3 |
Purity |
95 |
Origin of Product |
United States |
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